An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical properties, a plausible synthetic route, and the expected analytical characterization of this molecule.
Chemical Identity and Properties
Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a piperazine derivative featuring both a carbamate and a primary alcohol functional group. These functionalities make it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | [1] |
| CAS Number | 14000-66-9 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₃ | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| SMILES | CCOC(=O)N1CCN(CC1)CCO | [1] |
| InChI Key | MHBJYKMWVCDLPD-UHFFFAOYSA-N | [1] |
Synthesis Pathway
A logical and commonly employed method for the synthesis of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate involves the reaction of 1-(2-hydroxyethyl)piperazine with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Caption: Synthesis workflow for Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Experimental Protocol
The following is a generalized experimental protocol based on standard organic synthesis techniques for similar reactions.
Materials:
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1-(2-hydroxyethyl)piperazine
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Ethyl chloroformate
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Triethylamine (or another suitable base)
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Dichloromethane (or another suitable aprotic solvent)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(2-hydroxyethyl)piperazine in dichloromethane. Add triethylamine to the solution to act as a base and scavenger for the hydrochloric acid byproduct.
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Addition of Reagent: Cool the reaction mixture in an ice bath. Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.
Characterization Data
The following tables summarize the expected characterization data for the synthesized compound based on its structure.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥95% (as determined by GC or NMR) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.65 | Triplet | 2H | -N-CH₂-CH₂ -OH |
| ~3.50 | Triplet | 4H | Piperazine ring protons adjacent to N-COOEt |
| ~2.60 | Triplet | 2H | -N-CH₂ -CH₂-OH |
| ~2.50 | Triplet | 4H | Piperazine ring protons adjacent to N-CH₂CH₂OH |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~155 | C =O (Carbamate) |
| ~61 | -O-CH₂ -CH₃ |
| ~60 | -N-CH₂-CH₂ -OH |
| ~58 | -N-CH₂ -CH₂-OH |
| ~53 | Piperazine ring carbons |
| ~44 | Piperazine ring carbons |
| ~14 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~2950-2800 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbamate) |
| ~1240 | C-O stretch (ester) |
| ~1100 | C-N stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 203 | [M+H]⁺ (Molecular ion peak) |
| 172 | [M - CH₂OH]⁺ |
| 158 | [M - C₂H₅OH]⁺ |
| 130 | [M - COOEt]⁺ |
Logical Relationships in Characterization
The following diagram illustrates the relationship between the compound's structure and the expected analytical data.
Caption: Relationship between the chemical structure and its analytical characterization data.
Conclusion
This technical guide outlines the synthesis and characterization of Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. The provided synthetic protocol offers a reliable method for its preparation, and the expected analytical data serves as a benchmark for confirming the identity and purity of the synthesized compound. This information is valuable for researchers and professionals engaged in the fields of organic synthesis and drug development.

